molecular formula C8H14N2O2 B6167476 N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide CAS No. 1866636-93-2

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide

Cat. No.: B6167476
CAS No.: 1866636-93-2
M. Wt: 170.21 g/mol
InChI Key: GOURYDFIRAEIGB-UHFFFAOYSA-N
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Description

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is a chemical compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide can be achieved through several methods. One common approach involves the reaction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide with pyrrolidine under specific conditions . This reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bioreduction processes. For example, whole cells of Rhodotorula glutinis have been used to reduce N-methyl-3-oxo-3-(thiophen-2-yl)propanamide to its corresponding alcohol, which can then be further processed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like LiAlH4 and borane are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include the corresponding alcohols, carboxylic acids, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-3-oxo-3-(thiophen-2-yl)propanamide
  • N-methyl-3-oxo-3-(pyrrolidin-2-yl)propanamide
  • N-methyl-3-oxo-3-(pyrrolidin-3-yl)propanamide

Uniqueness

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide is unique due to its specific structure, which includes a pyrrolidine ring attached to a propanamide backbone. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1866636-93-2

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

IUPAC Name

N-methyl-3-oxo-3-pyrrolidin-1-ylpropanamide

InChI

InChI=1S/C8H14N2O2/c1-9-7(11)6-8(12)10-4-2-3-5-10/h2-6H2,1H3,(H,9,11)

InChI Key

GOURYDFIRAEIGB-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)CC(=O)N1CCCC1

Purity

95

Origin of Product

United States

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